molecular formula C7H3BrFNOS B13640720 6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one

6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one

Cat. No.: B13640720
M. Wt: 248.07 g/mol
InChI Key: SGTGAQCBXZIOTN-UHFFFAOYSA-N
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Description

6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one is a chemical compound that belongs to the class of benzoisothiazoles This compound is characterized by the presence of bromine and fluorine atoms attached to a benzoisothiazole ring

Preparation Methods

The synthesis of 6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the bromination and fluorination of benzoisothiazole derivatives under controlled conditions.

    Reaction Conditions: The reactions are usually carried out in the presence of suitable catalysts and solvents to ensure high yield and purity. Typical conditions include temperatures ranging from 0°C to 100°C and reaction times of several hours.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to meet the demand for high-quality material.

Chemical Reactions Analysis

6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoisothiazoles.

Scientific Research Applications

6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C7H3BrFNOS

Molecular Weight

248.07 g/mol

IUPAC Name

6-bromo-5-fluoro-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H3BrFNOS/c8-4-2-6-3(1-5(4)9)7(11)10-12-6/h1-2H,(H,10,11)

InChI Key

SGTGAQCBXZIOTN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SNC2=O

Origin of Product

United States

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